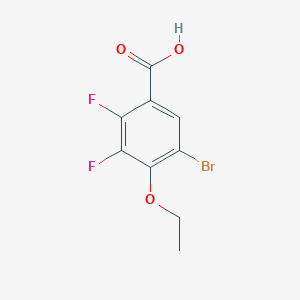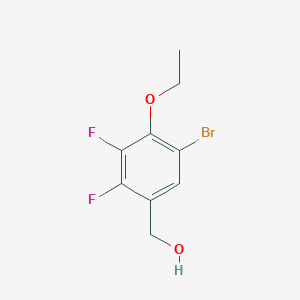
3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid is a chemical compound with the CAS Number: 2360396-56-9 . It has a molecular weight of 213.62 and its IUPAC name is (E)-3-(5-chloro-6-methoxypyridin-3-yl)acrylic acid . The compound is typically stored at temperatures between 2-8°C and is usually in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO3/c1-14-9-7(10)4-6(5-11-9)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.62 and is typically stored at temperatures between 2-8°C .作用机制
3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid acts as an inhibitor of enzymes, proteins, and other biomolecules. It binds to the active site of the target molecule and prevents it from carrying out its normal function. This inhibition can be used to study the structure and function of the target molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
This compound can have both biochemical and physiological effects on cells and organisms. It can inhibit the activity of enzymes and proteins, which can lead to changes in the cell’s metabolism. Additionally, this compound can affect the cell’s signaling pathways, leading to changes in gene expression and cell behavior. Finally, this compound can also affect the cell’s ability to respond to external stimuli.
实验室实验的优点和局限性
The main advantage of using 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid in lab experiments is its ability to inhibit enzymes and proteins. This allows researchers to study the structure and function of the target molecule, as well as its interactions with other molecules. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow safety protocols.
未来方向
The potential future directions for 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid research include:
1. Developing more efficient synthesis methods for this compound.
2. Investigating the effects of this compound on different types of cells and organisms.
3. Studying the interactions between this compound and other molecules.
4. Exploring the potential therapeutic applications of this compound.
5. Developing new strategies for drug design and development.
6. Investigating the effects of this compound on gene expression and cell behavior.
7. Studying the effects of this compound on the nervous system.
8. Exploring the potential toxicity of this compound.
9. Developing new methods for the delivery of this compound.
10. Investigating the potential side effects of this compound.
合成方法
3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid is synthesized through a reaction between 5-chloro-6-methoxypyridine and acrylic acid. This reaction is conducted in a polar solvent, such as methanol, ethanol, or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature and is typically complete after 1-2 hours. The reaction is reversible and can be stopped by adding a small amount of an acid or a base. The product can then be isolated and purified by recrystallization.
科学研究应用
3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid is widely used in scientific research and laboratory experiments. It is a key component in drug design and development, as it can be used to study the interactions between drugs and their target molecules. This compound is also used in biological research, as it can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, this compound can be used to study the effects of drugs on cells and organisms.
安全和危害
The safety information for 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
(E)-3-(5-chloro-6-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-7(10)4-6(5-11-9)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINZLHAEJMYPCN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)




![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)





![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)